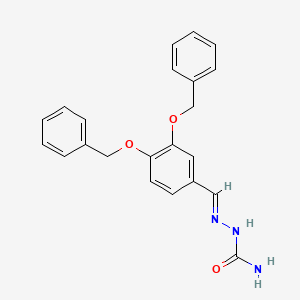
3,4-bis(benzyloxy)benzaldehyde semicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-bis(benzyloxy)benzaldehyde semicarbazone is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a semicarbazone derivative of benzaldehyde, which has been synthesized using various methods.
作用機序
The mechanism of action of 3,4-bis(benzyloxy)benzaldehyde semicarbazone is not fully understood. However, it has been proposed that the compound may exert its antitumor activity by inhibiting the activity of topoisomerase II, which is an enzyme involved in DNA replication. The compound has also been reported to inhibit the replication of herpes simplex virus and human immunodeficiency virus.
Biochemical and Physiological Effects:
3,4-bis(benzyloxy)benzaldehyde semicarbazone has been reported to exhibit cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been shown to induce apoptosis in cancer cells. In addition, the compound has been evaluated for its potential use as a fluorescent probe for the detection of copper ions in biological samples.
実験室実験の利点と制限
One of the advantages of using 3,4-bis(benzyloxy)benzaldehyde semicarbazone in lab experiments is its potential to exhibit antitumor, antiviral, and antibacterial activities. The compound has also been evaluated for its potential use as a fluorescent probe for the detection of copper ions in biological samples. However, one of the limitations of using this compound is its cytotoxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 3,4-bis(benzyloxy)benzaldehyde semicarbazone. One of the potential areas of research is the development of more efficient synthesis methods for the compound. Another potential area of research is the evaluation of the compound's potential use as a fluorescent probe for the detection of other metal ions in biological samples. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Conclusion:
3,4-bis(benzyloxy)benzaldehyde semicarbazone is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been synthesized using various methods and has been evaluated for its potential use as a fluorescent probe for the detection of copper ions in biological samples. The compound has also been reported to exhibit antitumor, antiviral, and antibacterial activities. However, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
合成法
The synthesis of 3,4-bis(benzyloxy)benzaldehyde semicarbazone has been reported in various studies. One of the commonly used methods involves the reaction of benzaldehyde with benzylamine and semicarbazide hydrochloride in the presence of sodium acetate and acetic acid. The reaction mixture is then refluxed for several hours, followed by the addition of ethanol to obtain the desired compound.
科学的研究の応用
3,4-bis(benzyloxy)benzaldehyde semicarbazone has been extensively studied for its potential applications in various fields. It has been reported to exhibit antitumor, antiviral, and antibacterial activities. The compound has also been evaluated for its potential use as a fluorescent probe for the detection of copper ions in biological samples.
特性
IUPAC Name |
[(E)-[3,4-bis(phenylmethoxy)phenyl]methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c23-22(26)25-24-14-19-11-12-20(27-15-17-7-3-1-4-8-17)21(13-19)28-16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H3,23,25,26)/b24-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVBSPGEBHBIQS-ZVHZXABRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=NNC(=O)N)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=N/NC(=O)N)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-hydroxy-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5790847.png)

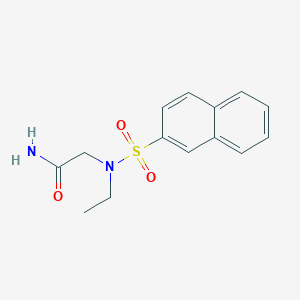
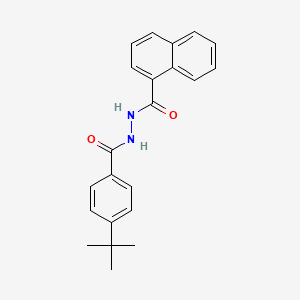

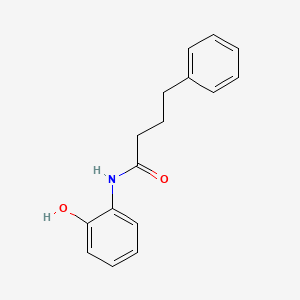
![4-[(2-chlorobenzyl)oxy]benzamide](/img/structure/B5790907.png)
![ethyl 4-[(4-chlorophenoxy)methyl]benzoate](/img/structure/B5790912.png)
![4-[2-(2,4-dimethylphenoxy)ethyl]morpholine](/img/structure/B5790918.png)
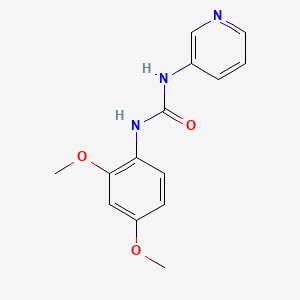
![methyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5790944.png)
![4-[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5790948.png)
![2-benzyl-1-[(4-hydroxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5790951.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5790957.png)